(3,4-dihydro-2H-1-benzopyran-7-yl)methanol
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Overview
Description
(3,4-dihydro-2H-1-benzopyran-7-yl)methanol, also known as chroman-7-ylmethanol, is a chemical compound with the molecular formula C10H12O2. It is a derivative of chroman, a bicyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol typically involves the reduction of chroman-7-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, yielding this compound with high purity .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-1-benzopyran-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form chroman-7-carboxaldehyde or chroman-7-carboxylic acid.
Reduction: The compound can be further reduced to form chroman-7-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are used.
Major Products Formed
Oxidation: Chroman-7-carboxaldehyde, chroman-7-carboxylic acid.
Reduction: Chroman-7-ylmethane.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
(3,4-dihydro-2H-1-benzopyran-7-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Neuroprotective Effects: Modulating signaling pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Similar Compounds
Chroman-7-ylmethane: A reduced form of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol.
Chroman-7-carboxaldehyde: An oxidized form of this compound.
Chroman-7-carboxylic acid: Another oxidized derivative of this compound.
Uniqueness
This compound is unique due to its versatile reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic effects make it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,11H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMICJSWNYHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CO)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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